molecular formula C31H50N10O10 B12514222 Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- CAS No. 680983-48-6

Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-

Cat. No.: B12514222
CAS No.: 680983-48-6
M. Wt: 722.8 g/mol
InChI Key: FMCDRAPHPVHUBW-LRCKMWNOSA-N
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Description

Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-: is a peptide composed of multiple amino acids. Peptides like this one are often involved in various biological processes and can have significant biological activity. This specific peptide sequence includes glycine, lysine, threonine, proline, serine, and histidine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- often involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Coupling Reagents: Carbodiimides (e.g., DCC), HOBt, and HATU are commonly used in peptide synthesis.

    Deprotection Reagents: TFA (trifluoroacetic acid) is often used to remove protective groups.

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Major Products: The primary product is the desired peptide sequence, though side products can include truncated peptides or peptides with incomplete deprotection.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimize reaction conditions.

Biology:

    Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.

    Cell Signaling: Investigated for its potential role in cell signaling pathways.

Medicine:

    Therapeutic Peptides: Explored for its potential as a therapeutic agent in various diseases.

    Drug Delivery: Studied for its ability to deliver drugs to specific targets in the body.

Industry:

    Biotechnology: Used in the development of biotechnological applications, including biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Enzyme Inhibition: The peptide may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to cell surface receptors, triggering downstream signaling cascades.

    Protein-Protein Interactions: The peptide can mediate interactions between proteins, influencing cellular processes.

Comparison with Similar Compounds

  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycyl-L-histidyl-L-lysine

Uniqueness: Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activity and potential therapeutic applications. Its combination of glycine, lysine, threonine, proline, serine, and histidine residues can result in unique interactions with molecular targets and pathways.

Properties

CAS No.

680983-48-6

Molecular Formula

C31H50N10O10

Molecular Weight

722.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C31H50N10O10/c1-17(43)25(39-26(46)19(33)6-2-3-9-32)31(51)41-11-5-8-23(41)29(49)38-21(15-42)30(50)40-10-4-7-22(40)28(48)37-20(12-18-13-34-16-36-18)27(47)35-14-24(44)45/h13,16-17,19-23,25,42-43H,2-12,14-15,32-33H2,1H3,(H,34,36)(H,35,47)(H,37,48)(H,38,49)(H,39,46)(H,44,45)/t17-,19+,20+,21+,22+,23+,25+/m1/s1

InChI Key

FMCDRAPHPVHUBW-LRCKMWNOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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